N,N-Dicyclohexyl-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a benzothiolo-pyrimidine core and dicyclohexyl groups.
Vorbereitungsmethoden
The synthesis of N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzothiolo-pyrimidine core, followed by the introduction of the dicyclohexyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions
Wissenschaftliche Forschungsanwendungen
N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also have a pyrimidine core and are known for their biological activities.
Benzothiolo-pyrimidine analogs: Similar in structure but may have different substituents, leading to variations in their properties and applications. The uniqueness of N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide lies in its specific combination of functional groups and its potential for diverse applications
Eigenschaften
CAS-Nummer |
332161-56-5 |
---|---|
Molekularformel |
C24H33N3OS2 |
Molekulargewicht |
443.7g/mol |
IUPAC-Name |
N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C24H33N3OS2/c28-21(27(17-9-3-1-4-10-17)18-11-5-2-6-12-18)15-29-23-22-19-13-7-8-14-20(19)30-24(22)26-16-25-23/h16-18H,1-15H2 |
InChI-Schlüssel |
QAQMYQLPEREPTI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5 |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.